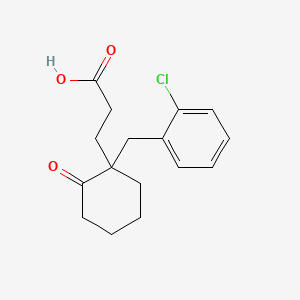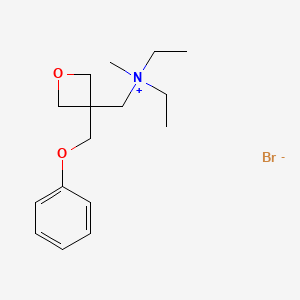
Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, antiseptics, and surfactants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide typically involves the reaction of diethylmethylamine with a suitable oxetane derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The bromide ion is introduced through the addition of hydrobromic acid or a bromide salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromide ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Silver nitrate for the substitution of bromide with nitrate.
Major Products
Oxidation: Oxidized derivatives of the oxetane ring.
Reduction: Reduced forms of the phenoxymethyl group.
Substitution: Quaternary ammonium compounds with different anions.
Applications De Recherche Scientifique
Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antiviral activities.
Industry: Utilized in the formulation of disinfectants and cleaning agents.
Mécanisme D'action
The mechanism of action of diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. The molecular targets include phospholipids and proteins within the cell membrane, and the pathways involved are related to membrane integrity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a surfactant.
Didecyldimethylammonium chloride: Commonly used in disinfectants and antiseptics.
Uniqueness
Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide is unique due to its specific oxetane ring structure, which may confer distinct physicochemical properties and biological activities compared to other quaternary ammonium compounds.
Propriétés
Numéro CAS |
1613-08-7 |
|---|---|
Formule moléculaire |
C16H26BrNO2 |
Poids moléculaire |
344.29 g/mol |
Nom IUPAC |
diethyl-methyl-[[3-(phenoxymethyl)oxetan-3-yl]methyl]azanium;bromide |
InChI |
InChI=1S/C16H26NO2.BrH/c1-4-17(3,5-2)11-16(12-18-13-16)14-19-15-9-7-6-8-10-15;/h6-10H,4-5,11-14H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
SBAZZNJVVGDECD-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(CC)CC1(COC1)COC2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)
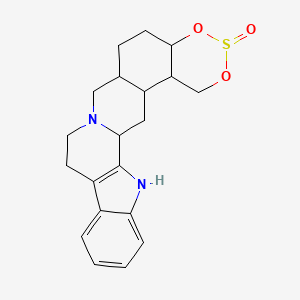
![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
![Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-](/img/structure/B14753211.png)
![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)
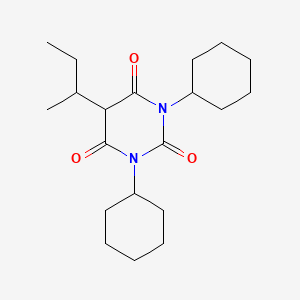
![Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-](/img/structure/B14753233.png)

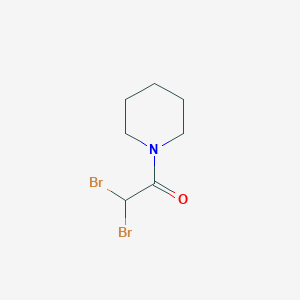
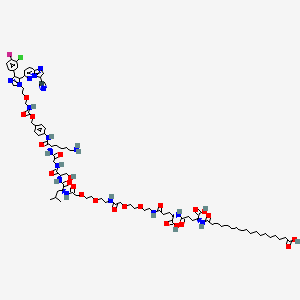
![Naphth[2,1-g]isoquinoline](/img/structure/B14753257.png)

